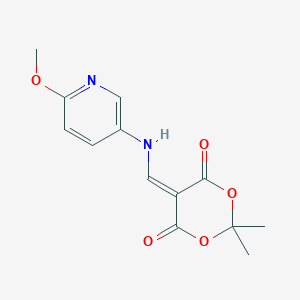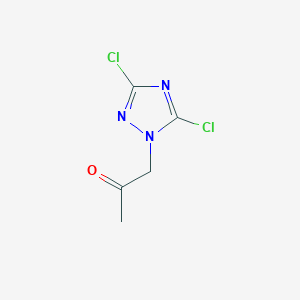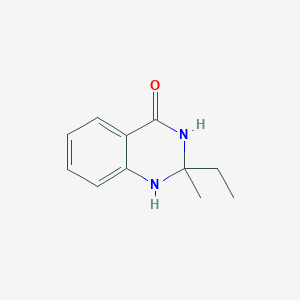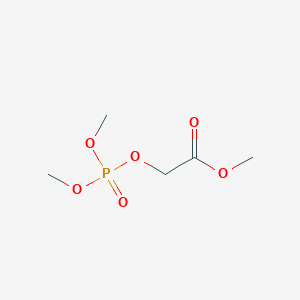
(2,4-Difluorophenylethynyl)trimethylsilane
概要
説明
(2,4-Difluorophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C11H12F2Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a difluorophenyl ring. This compound is known for its unique electronic properties due to the combination of electron-withdrawing fluorine atoms and the triple bond of the ethynyl group .
準備方法
The synthesis of (2,4-Difluorophenylethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction couples a terminal alkyne, such as the ethynyl group in this compound, with an aryl halide using a palladium catalyst. The reaction conditions often include a base, such as triethylamine, and a copper co-catalyst. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
(2,4-Difluorophenylethynyl)trimethylsilane undergoes several types of chemical reactions:
Sonogashira Coupling: This reaction involves coupling the ethynyl group with various aromatic structures using a palladium catalyst, forming new carbon-carbon bonds.
Hydrosilylation: The trimethylsilyl group can react with unsaturated bonds (C=C or C=O) under specific conditions, introducing the Si(CH3)3 unit into the molecule.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and bases like triethylamine. The major products formed depend on the specific reaction and conditions but often involve the formation of new carbon-carbon or carbon-silicon bonds.
科学的研究の応用
(2,4-Difluorophenylethynyl)trimethylsilane has several scientific research applications:
Organic Synthesis:
Medicinal Chemistry: The compound has been investigated for its potential biological properties, making it a valuable tool in drug discovery and development.
Material Science: Its unique electronic properties make it useful in the development of advanced materials for various industrial applications.
作用機序
The mechanism of action of (2,4-Difluorophenylethynyl)trimethylsilane is primarily related to its ability to participate in coupling reactions and introduce functional groups into target molecules. The electron-withdrawing fluorine atoms and the triple bond of the ethynyl group contribute to its reactivity, allowing it to form stable bonds with other molecules. The trimethylsilyl group also plays a role in stabilizing the compound and influencing its interactions with other molecules.
類似化合物との比較
(2,4-Difluorophenylethynyl)trimethylsilane can be compared with other similar compounds, such as:
(Dichloromethyl)trimethylsilane: This compound has a dichloromethyl group instead of the difluorophenyl group, resulting in different reactivity and applications.
Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol: This compound contains multiple fluorine atoms, similar to this compound, but with different functional groups and properties.
3,4-Difluorothiophenol: This compound has a difluorophenyl group like this compound but with a thiol group instead of the ethynyl and trimethylsilyl groups.
The uniqueness of this compound lies in its combination of the ethynyl group, difluorophenyl ring, and trimethylsilyl group, which together impart distinct electronic properties and reactivity.
特性
IUPAC Name |
2-(2,4-difluorophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2Si/c1-14(2,3)7-6-9-4-5-10(12)8-11(9)13/h4-5,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLZYZRQYWWIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400409 | |
| Record name | (2,4-Difluorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-92-4 | |
| Record name | 2,4-Difluoro-1-[2-(trimethylsilyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Difluorophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(benzenesulfonyl)-2-nitroethenyl]aniline](/img/structure/B1351350.png)

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)




![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)






